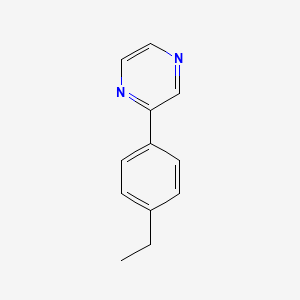

2-(4-Ethylphenyl)pyrazine

Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions. vulcanchem.com This structural motif is not only a fundamental building block in organic synthesis but is also prevalent in nature, found in an array of natural products, including those in plants, animals, and microorganisms. vulcanchem.comsemanticscholar.org Historically, pyrazines have been identified as key components of the flavor and aroma profiles of many foods. vulcanchem.comphcog.com

The significance of the pyrazine scaffold in organic chemistry extends far beyond its natural occurrence. Its unique electronic properties, characterized by a π-electron deficient system, make it a valuable component in the development of new materials and a versatile platform for constructing complex molecules. evitachem.comresearchgate.net The presence of the two nitrogen atoms allows for various chemical modifications and facilitates interactions with biological targets, cementing the pyrazine ring as a privileged scaffold in medicinal chemistry. semanticscholar.orgontosight.ai The development of synthetic methodologies to create substituted pyrazines has been a continuous area of research, evolving from classical condensation reactions to more advanced metal-catalyzed cross-coupling reactions. vulcanchem.comresearchgate.net

Overview of Substituted Pyrazine Derivatives in Academic Research

The substitution of the basic pyrazine ring has given rise to a vast library of derivatives with a wide spectrum of applications, making them a major focus of academic research. evitachem.comresearchgate.net In medicinal chemistry, pyrazine derivatives have been extensively investigated and developed as potent therapeutic agents with a broad range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiparasitic properties. ontosight.aimetu.edu.tr For instance, pyrazinamide (B1679903) is a crucial first-line drug for the treatment of tuberculosis. jyoungpharm.orgnih.gov The structural versatility of the pyrazine core allows for fine-tuning of the electronic and steric properties of the molecule to optimize its biological activity. ontosight.aisigmaaldrich.com

Beyond pharmaceuticals, substituted pyrazines are integral to materials science. Their electron-accepting nature makes them suitable components for organic electronic materials used in applications such as solar cells and light-emitting diodes. metu.edu.trsigmaaldrich.com Researchers have also explored their use in agriculture as herbicides and plant growth regulators. bldpharm.com The ability to introduce various functional groups onto the pyrazine ring has enabled the synthesis of push-pull chromophores with specific optical properties and has led to the development of novel sensors and dyes.

Rationale for Research Focus on 2-(4-Ethylphenyl)pyrazine

While extensive research has been conducted on the broader family of pyrazine derivatives, the specific compound this compound serves as a noteworthy subject of interest due to its distinct structural features and its potential as a synthetic intermediate.

The structural framework of this compound consists of a central pyrazine ring bonded to a phenyl group at the 2-position, which is itself substituted with an ethyl group at the para- (4-) position. The IUPAC name for this compound is this compound, and its molecular formula is C12H12N2. sigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 1643669-01-5 |

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | This compound |

Contemporary research interest in this compound, while not always explicitly documented in dedicated studies, can be inferred from its role as a building block in the synthesis of more complex molecules. The installation of an ethylphenyl group onto a pyrazine carboxamide structure has been noted in the development of derivatives with potential activity against M. tuberculosis. semanticscholar.org This suggests that the lipophilic nature of the ethylphenyl moiety is a desirable feature for enhancing biological interactions.

Furthermore, the synthesis of more elaborate heterocyclic systems, such as N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, utilizes the 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine core. evitachem.com This highlights the value of the ethylphenyl-pyrazine fragment in constructing larger, potentially bioactive compounds for medicinal chemistry research. The 4-ethylphenyl group in these larger structures is thought to engage with hydrophobic pockets in enzymes. vulcanchem.com The commercial availability of this compound from chemical suppliers further indicates its use as an intermediate in ongoing research and development. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTOANYUFFXNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-(4-Ethylphenyl)pyrazine by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed analysis of ¹H NMR spectra allows for the assignment of each proton in the molecule. The pyrazine (B50134) ring protons typically appear as distinct signals in the downfield aromatic region, often as singlets or doublets depending on their coupling relationships. nih.gov For instance, in related pyrazine derivatives, these hydrogens can appear as doublets with small coupling constants (J) in the range of 1.3–1.4 Hz. nih.gov The protons of the 4-ethylphenyl group exhibit characteristic patterns: the aromatic protons on the phenyl ring ortho and meta to the pyrazine substituent appear as two distinct doublets, while the ethyl group's methylene (B1212753) (-CH₂) protons present as a quartet and the terminal methyl (-CH₃) protons as a triplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures reported in the literature. mdpi.commdpi.comrsc.org

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrazine H-3 | ~8.9 - 9.1 (s) | ~144.0 |

| Pyrazine H-5 | ~8.5 - 8.7 (d) | ~142.5 |

| Pyrazine H-6 | ~8.4 - 8.6 (d) | ~143.0 |

| Phenyl H-2', H-6' | ~7.9 - 8.1 (d) | ~128.0 |

| Phenyl H-3', H-5' | ~7.2 - 7.4 (d) | ~129.0 |

| Ethyl -CH₂- | ~2.7 (q) | ~29.0 |

| Ethyl -CH₃ | ~1.3 (t) | ~15.5 |

| Pyrazine C-2 | - | ~152.0 |

| Phenyl C-1' | - | ~135.0 |

| Phenyl C-4' | - | ~145.0 |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characteristic bond vibrations within this compound.

The IR spectrum provides information on vibrations that induce a change in the molecule's dipole moment. Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region, corresponding to the C-H bonds on both the pyrazine and phenyl rings. researchgate.net

Aliphatic C-H Stretching: Arising from the ethyl group, with anti-symmetric and symmetric stretching of the CH₂ and CH₃ groups appearing in the 2970-2870 cm⁻¹ range. mdpi.com

C=N and C=C Stretching: The characteristic stretching vibrations of the pyrazine and phenyl rings occur in the 1600-1400 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are found in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. scialert.net

Raman spectroscopy, which detects vibrations causing a change in polarizability, provides complementary data. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, are often prominent in Raman spectra and are expected around 1000 cm⁻¹. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on characteristic frequencies for pyrazine and ethylbenzene (B125841) moieties. mdpi.comresearchgate.netresearchgate.netscialert.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2970 - 2870 |

| Ring C=C and C=N Stretch | IR, Raman | 1600 - 1450 |

| CH₂ Scissoring | IR | ~1465 |

| Ring Breathing | Raman | ~1000 |

| C-H Out-of-Plane Bending | IR | 900 - 750 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of the compound is C₁₂H₁₂N₂, corresponding to a calculated exact mass of approximately 184.1000 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation pattern provides structural confirmation. Likely fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of the ethyl group can lead to a fragment ion at m/z 169 ([M-15]⁺).

Loss of an Ethyl Radical (•C₂H₅): Benzylic cleavage, a common fragmentation pathway, would result in the loss of the ethyl group, producing a significant ion at m/z 155 ([M-29]⁺). nih.gov

Fragmentation of the Pyrazine Ring: The heterocyclic ring can undergo characteristic cleavages, such as the loss of HCN, leading to further daughter ions. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, which serves as a definitive confirmation of the elemental formula C₁₂H₁₂N₂. publish.csiro.auresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₁₂N₂ | - |

| Calculated Exact Mass | 184.10004 | Confirms elemental composition via HRMS. |

| Molecular Ion Peak (M⁺) | m/z 184 | Corresponds to the intact molecule's mass. |

| Major Fragment Ion | m/z 169 | [M-CH₃]⁺; Loss of a methyl radical. |

| Major Fragment Ion | m/z 155 | [M-C₂H₅]⁺; Loss of an ethyl radical. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the unambiguous three-dimensional structure of a molecule in its solid, crystalline form. This method provides precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the surveyed literature, analysis of related pyrazine derivatives allows for a well-founded prediction of its solid-state characteristics. jst.go.jpnih.gov It is expected that the pyrazine ring and the attached phenyl ring would be largely coplanar to maximize electronic conjugation. The ethyl group would extend from the phenyl ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₂H₁₂N₂.

This technique serves as a crucial check for the purity and correctness of the synthesized compound. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence that the isolated compound has the correct elemental composition. nih.govmdpi.comnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₂)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 78.22% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.57% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21% |

| Total | 184.242 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenyl Pyrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure, energetics, and reactivity of organic molecules. nih.govevitachem.com By solving the Kohn-Sham equations, DFT calculates the ground-state electron density and energy, which allows for the determination of numerous molecular properties. nih.gov For phenylpyrazine systems, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and predict a wide range of characteristics. nih.govkaratekin.edu.tr These calculations are foundational for more advanced theoretical explorations, including vibrational and electronic spectra analysis. The accuracy of DFT methods is often enhanced by using appropriate basis sets, such as 6-311++G(d,p), to properly describe electron distribution. karatekin.edu.trdergipark.org.tr

Electronic Structure Elucidation (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

In studies of pyrazine (B50134) derivatives, the HOMO and LUMO are often distributed across different parts of the molecule. For instance, in N-phenylpyrazine-2-carboxamides, the HOMO is typically located on the aniline (B41778) moiety, while the LUMO is centered on the pyrazine ring, indicating a potential for intramolecular charge transfer upon excitation. nih.gov The introduction of substituents on either the phenyl or pyrazine ring can significantly alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. nih.gov For 2-(4-Ethylphenyl)pyrazine, the ethyl group, being an electron-donating group, would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted 2-phenylpyrazine.

Table 1: Representative Frontier Molecular Orbital Energies for Phenylpyrazine Analogs

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide | DFT/B3LYP | -6.52 | -2.14 | 4.38 | nih.gov |

| N-(5-chloropyrazin-2-yl)-4-methylbenzamide | DFT/B3LYP | -6.84 | -2.09 | 4.75 | nih.gov |

| N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide | DFT/B3LYP | -7.39 | -2.46 | 4.93 | nih.gov |

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating molecular structure. DFT calculations are instrumental in interpreting these experimental spectra by providing theoretical vibrational frequencies and their corresponding intensities. nih.govnih.gov The calculated harmonic frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of a finite basis set. nih.gov These deviations are commonly corrected using a scaling factor, which improves the agreement between theoretical and experimental data. nih.gov

A crucial aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This allows for unambiguous assignment of the observed spectral bands. nih.govresearchgate.net For pyrazine derivatives, characteristic vibrations include N-H stretching (typically in the 3500-3300 cm⁻¹ range), C=O stretching (around 1610-1655 cm⁻¹ for carboxamides), and various C-C and C-N stretching modes of the aromatic rings. researchgate.net The ring breathing modes are also significant and are often found in the Raman spectra. researchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) | Assignment (PED) | Source |

|---|---|---|---|---|---|

| N-H Stretch | 3297 | 3299 | 3466 | ν(NH) | researchgate.net |

| C=O Stretch | 1693 | 1691 | 1685 | ν(C=O) | researchgate.net |

| Pyrazine Ring Breathing | - | 951 | 952 | Ring Breathing | researchgate.net |

| Phenyl Ring Breathing | 818 | 819 | 819 | Ring Breathing | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation Phenomena

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de This analysis provides quantitative insight into intramolecular interactions, such as charge delocalization and hyperconjugation. dergipark.org.trcore.ac.uk

Table 3: Second-Order Perturbation Analysis (E(2)) for Key Interactions in N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Source |

|---|---|---|---|

| π(C2-C3) | π(N1-C6) | 22.11 | core.ac.uk |

| π(N1-C6) | π(N4-C5) | 19.86 | core.ac.uk |

| LP(1) N1 | σ(C2-N7) | 5.59 | core.ac.uk |

| LP(1) N4 | σ(C3-C5) | 5.14 | core.ac.uk |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral or zero potential. mdpi.com

MEP analysis is frequently used to identify reactive sites for hydrogen bonding and other non-covalent interactions. nih.gov For phenylpyrazine derivatives, the MEP maps typically show the most negative potential localized around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. nih.gov This makes them the primary sites for electrophilic attack or coordination to metal ions. Conversely, positive potential is often found around the hydrogen atoms of the phenyl ring and any N-H groups, marking them as sites for nucleophilic interaction. nih.govresearchgate.net The MEP surface can therefore provide crucial justifications for the observed biological activities and interaction patterns of these molecules. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and computationally efficient method for calculating the electronic excitation energies and predicting UV-Vis absorption spectra. arxiv.orgnih.gov TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. benasque.org

The method has been successfully applied to a wide range of organic molecules, including pyrazine derivatives, to interpret their electronic spectra. arxiv.orgresearchgate.net Calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. science.gov The analysis of the main orbital contributions to each electronic transition (e.g., HOMO → LUMO) provides a detailed understanding of the nature of the excitation, such as whether it is a local excitation (π→π*) within an aromatic ring or an intramolecular charge transfer (ICT) between different parts of the molecule. nih.gov However, it is known that the accuracy of TD-DFT can vary depending on the chosen functional, and it may struggle with certain types of excitations, such as charge-transfer states. nih.gov

Table 4: Calculated Electronic Transitions for a Thieno[3,4-b]pyrazine Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Source |

|---|---|---|---|---|

| S0 → S1 | 535 | 1.53 | HOMO → LUMO (98%) | researchgate.net |

| S0 → S2 | 403 | 0.17 | HOMO-1 → LUMO (97%) | researchgate.net |

| S0 → S3 | 367 | 0.10 | HOMO → LUMO+1 (96%) | researchgate.net |

Molecular Dynamics (MD) Simulations in Phenylpyrazine Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. nih.govlammps.org This provides a dynamic view of molecular behavior that is inaccessible to static quantum chemical calculations.

In the context of phenylpyrazine research, MD simulations can be applied to understand a variety of phenomena. For example, they can be used to explore the conformational landscape of flexible molecules, studying the barriers to rotation around single bonds, such as the bond connecting the phenyl and pyrazine rings. nih.gov MD is also extensively used to investigate how a molecule like this compound might interact with a biological target, such as a protein active site or a lipid membrane. nih.govnih.gov These simulations can reveal key intermolecular interactions, binding stability, and the structural changes induced in both the small molecule and its environment. nih.govmdpi.com The insights gained from MD can guide the rational design of new molecules with improved properties. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 4 Ethylphenyl Pyrazine and Derivatives

General Reactivity Profile of Pyrazine (B50134) Ring Systems

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient and influences its reactivity in several key ways. fiveable.meslideshare.net The presence of the nitrogen atoms, particularly their electron-withdrawing nature, deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic substitution. fiveable.methieme-connect.de

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult to achieve. thieme-connect.de The electron-deficient nature of the ring, further exacerbated by protonation of the nitrogen atoms in acidic media, makes it significantly less reactive than benzene (B151609) and even pyridine (B92270) towards electrophiles. thieme-connect.destackexchange.com Consequently, reactions like nitration, sulfonation, and Friedel-Crafts acylation or alkylation are not typically feasible without the presence of activating groups on the ring or through the use of pyrazine N-oxides. thieme-connect.de

Despite the general resistance, some electrophilic substitutions can occur under specific conditions. For instance, direct chlorination of pyrazine and its alkyl derivatives can be achieved at high temperatures, either in solution or in the gas phase, to yield mono- and polyhalogenated pyrazines, though often as a mixture of products. thieme-connect.de The regioselectivity of electrophilic attack, when it does occur, is influenced by the position of existing substituents. For fused pyrazine systems like imidazo[1,2-a]pyrazine (B1224502), electrophilic attack preferentially occurs on the five-membered ring, as this allows for the maintenance of aromaticity in the six-membered pyrazine ring in the reaction intermediate. stackexchange.comechemi.com

The electron-deficient character of the pyrazine ring makes it prone to nucleophilic attack. thieme-connect.de While the direct displacement of a hydrogen atom by a nucleophile is uncommon and has limited synthetic utility, the nucleophilic substitution of other leaving groups, such as halogens, occurs with relative ease. thieme-connect.de Halopyrazines are, in fact, more reactive towards nucleophiles than their corresponding pyridine analogues. thieme-connect.de

The mechanism of nucleophilic substitution on pyrazines is not always a straightforward addition-elimination process. In some instances, a ring-opening-ring-closure mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is operative. thieme-connect.de This can lead to substitution at unexpected positions and the formation of rearranged products, such as imidazoles. thieme-connect.de The presence of electron-donating groups on the pyrazine ring can decrease its reactivity towards nucleophiles, necessitating more forcing reaction conditions. thieme-connect.de Softer nucleophiles have been observed to favor a tele-substitution pathway, where the nucleophile attacks a position distant from the leaving group. acs.org

The pyrazine ring is susceptible to homolytic substitution by radicals, particularly when the ring is protonated. thieme-connect.de Pyrazine radical anions can be generated by reducing pyrazine with alkali metals in solvents like 1,2-dimethoxyethane (B42094) (dme). uq.edu.aupublish.csiro.au These radical anions can participate in various reactions, including dimerization. uq.edu.au The kinetics of these dimerization reactions have been studied and can be influenced by light. uq.edu.au

The pyrazine cation radical has also been implicated as an important intermediate in certain reactions, such as the formation of mutagens in Maillard reactions involving glucose, glycine, and creatinine. nih.gov The profile of pyrazine cation radical generation has been found to correlate with mutagen formation, and substances that scavenge this radical can inhibit mutagenicity. nih.gov Furthermore, studies on the reduction of substituted pyrazines in acidic media have shown the formation of long-lived aromatic radicals. acs.org The oxidation of these pyrazinium radicals by metal complexes has been investigated, with the reaction pathways often being outer-sphere processes. acs.org

Reactivity of Substituents on the Pyrazine and Phenyl Moieties

On the pyrazine ring, electron-withdrawing substituents enhance its reactivity in Diels-Alder reactions with electron-rich dienophiles by lowering the LUMO energy of the pyrazine diene. thieme-connect.de Conversely, strong electron-donating groups can enable cycloaddition reactions with reactive dienophiles. thieme-connect.de The nature of substituents also affects the ease of nucleophilic substitution, with electron-donating groups making the ring less reactive. thieme-connect.de Alkyl groups adjacent to an acidic methyl group on a pyrazine ring can activate that methyl group towards proton loss. cdnsciencepub.com

On the phenyl ring, the ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution on the phenyl ring itself. However, its electronic effect on the reactivity of the pyrazine ring is more subtle, transmitted through the pi system. The arrangement of substituents can lead to specific intramolecular interactions and dictate the products of reactions such as palladium-catalyzed hydrogenation. worktribe.com For example, the hydrogenation of methyl pyrazine-2-carboxylate (B1225951) results in the stable 1,4,5,6-tetrahydropyrazine derivative due to conjugation. worktribe.com

Photochemical Reactivity of Pyrazine Derivatives

Pyrazine derivatives exhibit a range of photochemical behaviors. Upon photoirradiation, some 2,3-distyrylpyrazine derivatives undergo [2+2] photocycloaddition in the crystalline state to form [2.2]orthocyclophanes. oup.comoup.com In solution, the photoreaction of these compounds can yield both cyclophanes and monocyclic dimers, with the product distribution often depending on the solvent polarity. oup.comoup.com These reactions are thought to proceed through different types of excimers. oup.com

Theoretical studies on the photochemistry of methyl-substituted pyrazines suggest that conical intersections play a critical role in their photoisomerization. acs.orgnih.gov The proposed mechanism involves excitation to the S1 (π→π*) state, followed by passage through a conical intersection to the ground-state potential energy surface, where the final product, often a pyrimidine, is formed. acs.orgnih.gov The photochemistry of pyrazine N,N'-dioxides has also been reviewed, highlighting various photochemical transformations. sioc-journal.cn

Mechanistic Investigations of Specific Synthetic Transformations

The synthesis of pyrazine derivatives often involves multi-step processes with well-studied mechanisms. For instance, the synthesis of pyrazolo[3,4-b]pyrazines has been investigated to understand the reaction pathway. researchgate.net Similarly, the synthesis of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazines involves a two-step nucleophilic reaction to construct the core scaffold. acs.org

Dehydrogenative coupling reactions catalyzed by metal complexes, such as those of manganese, provide an atom-economical route to substituted pyrazines from 2-aminoalcohols. nih.gov Mechanistic control experiments help to elucidate the pathways of these transformations. nih.gov The synthesis of pyrazines can also be achieved through condensation reactions of diamines with dicarbonyl compounds or epoxides. nih.govontosight.ai The catalytic synthesis of pyrazines using copper-based catalysts has also been developed, with mechanistic investigations shedding light on the reaction process. sioc-journal.cn

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimycobacterial Activity Studies

The antimycobacterial potential of phenylpyrazine derivatives has been a key area of investigation, with many studies focusing on analogues of the first-line tuberculosis drug, pyrazinamide (B1679903) (PZA). Research into N-phenylpyrazine-2-carboxamides, which incorporate an anilide motif, has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis.

In Vitro Mycobacterial Growth Inhibition Assays

A series of N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of various mycobacterial strains. In these assays, the minimum inhibitory concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism—is a key metric.

Specifically, the compound N-(4-ethylphenyl)pyrazine-2-carboxamide was synthesized and evaluated for its inhibitory activity against Mycobacterium tuberculosis H37Rv. japsonline.com Its chlorinated analogue, 5-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide , was also tested as part of a broader study on 5-chloro-N-phenylpyrazine-2-carboxamides. This series of compounds generally demonstrated notable activity against M. tuberculosis H37Rv, with most derivatives having MIC values in the range of 1.56–6.25 µg/mL. nih.gov Another related compound, 2-(4-ethylphenyl)-3-(4-methylarylamino)thiazolidin-4-one , also showed promise with an MIC of 12.5 μg/mL against the same strain. researchgate.net

In contrast, studies on 5-amino-N-phenylpyrazine-2-carboxamides found them to be largely inactive against M. tuberculosis H37Rv and other mycobacterial strains, a finding attributed to their lower lipophilicity which may hinder penetration of the mycobacterial cell wall. csfarmacie.czprolekare.cz

Table 1: Antimycobacterial Activity of 2-(4-Ethylphenyl)pyrazine Derivatives and Related Compounds

| Compound | Target Strain | MIC (µg/mL) | Source(s) |

| 5-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |

| 2-(4-ethylphenyl)-3-(4-methylarylamino)thiazolidin-4-one | Mycobacterium tuberculosis H37Rv | 12.5 | researchgate.net |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Mycobacterium tuberculosis H37Rv | 3.13 | nih.gov |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | mdpi.com |

| 5-amino-N-phenylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | >100 | csfarmacie.cz |

Correlation between Molecular Structure and Antimycobacterial Efficacy

Structure-activity relationship (SAR) studies of N-phenylpyrazine-2-carboxamides have elucidated several key factors influencing their antimycobacterial potency. chemicalpapers.comresearchgate.net

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. The presence of a 4-ethyl group, as in the target compound, contributes to the molecule's lipophilicity. Lipophilicity is a crucial parameter, as the drug must penetrate the lipid-rich cell wall of mycobacteria. mdpi.com Most active compounds in the 5-chloro-N-phenylpyrazine-2-carboxamide series possessed a phenyl ring that tolerated a wide variety of substituents while maintaining activity. nih.gov

Substitution on the Pyrazine (B50134) Ring: Modifications to the pyrazine ring also significantly impact activity. For instance, the introduction of a chlorine atom at the 5-position of the pyrazine ring, as seen in 5-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide , is a common strategy aimed at enhancing activity, combining the features of 5-chloropyrazinamide (5-Cl-PZA), an inhibitor of mycobacterial fatty acid synthase I. nih.govresearchgate.net Conversely, adding a 5-amino group to the pyrazine core generally leads to a significant decrease in activity, likely due to reduced lipophilicity. csfarmacie.czprolekare.cz

Lipophilicity: A clear correlation often exists between the lipophilicity of these compounds and their antimycobacterial activity. Generally, increased lipophilicity, often achieved through the addition of hydrophobic substituents like alkyl groups or halogens, enhances the ability of the compounds to cross the mycobacterial cell envelope. mdpi.com However, an optimal level of lipophilicity is required, as excessively greasy compounds may have poor solubility and bioavailability.

Antifungal Activity Investigations

The exploration of phenylpyrazine derivatives has also extended to their potential as antifungal agents. While many compounds in this class show limited to moderate antifungal effects, specific structural modifications have led to promising activity against certain fungal pathogens.

A significant finding in this area is the high antifungal activity of 3-Amino-N-(4-ethylphenyl)pyrazine-2-carboxamide , which demonstrated an MIC of 7.81 µM against Candida albicans. cuni.cz This highlights the potential of the 3-aminopyrazine scaffold combined with the 4-ethylphenyl moiety for antifungal drug design.

In broader studies, the antifungal activity of pyrazine derivatives has been variable. For example, a series of chlorinated N-phenylpyrazine-2-carboxamides were evaluated, with 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showing the best activity against Trichophyton mentagrophytes (MIC = 62.5 µmol/L). researchgate.netnih.govsemanticscholar.org However, many other derivatives in the same series were less effective. researchgate.netnih.gov Studies on 3-aminopyrazine-2-carboxamides noted that antifungal activity was observed in all structural subtypes (benzyl, alkyl, and phenyl derivatives), primarily against Trichophyton interdigitale and Candida albicans, though the potency was generally modest compared to reference drugs. mdpi.com In contrast, their 5-amino positional isomers were found to have no antifungal activity. mdpi.com

Table 2: In Vitro Antifungal Activity of this compound Derivatives and Related Compounds

| Compound | Fungal Strain | MIC (µM) | Source(s) |

| 3-Amino-N-(4-ethylphenyl)pyrazine-2-carboxamide | Candida albicans | 7.81 | cuni.cz |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | researchgate.netnih.gov |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 | mdpi.com |

| 5-amino-N-phenylpyrazine-2-carboxamides | Various Fungal Strains | Inactive | csfarmacie.czprolekare.cz |

Antibacterial Activity Assessments

The antibacterial properties of phenylpyrazine derivatives have been assessed against a panel of Gram-positive and Gram-negative bacteria. The general consensus from multiple studies is that these compounds tend to be more effective against Gram-positive bacteria, particularly staphylococcal strains, while showing limited to no activity against Gram-negative bacteria. researchgate.netjyoungpharm.org

For instance, studies on 5-amino-N-phenylpyrazine-2-carboxamides found most derivatives to be inactive against the tested bacterial strains, with only low activity observed for one compound against Staphylococcus aureus (MIC = 62.5 µM). csfarmacie.czprolekare.cz Similarly, research on 6-alkylamino-N-phenylpyrazine-2-carboxamides reported activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but found them to be completely unsusceptible to Gram-negative strains. researchgate.net

Investigations into 3-aminopyrazine-2-carboxamides revealed that antibacterial activity was present in phenyl and alkyl derivatives but absent in benzyl (B1604629) derivatives. mdpi.com This suggests that the nature of the substituent on the carboxamide nitrogen is a key determinant of antibacterial efficacy.

Table 3: Antibacterial Activity of Phenylpyrazine Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity | Source(s) |

| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | Low activity (MIC = 62.5 µM) | prolekare.cz |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Gram-positive bacteria (incl. MRSA) | Some derivatives active (best MIC = 7.8 µM); inactive against Gram-negative strains. | researchgate.net |

| 3-Aminopyrazine-2-carboxamides (Phenyl and Alkyl derivatives) | Staphylococcus strains | Active against staphylococcal strains; benzyl derivatives were inactive. | mdpi.com |

| Pyrazine-2-carbohydrazide (B1222964) derivatives | Gram-positive vs. Gram-negative bacteria | More potent against Gram-positive strains. | jyoungpharm.org |

Enzymatic Inhibition Studies (e.g., Alkaline Phosphatase, Histone Acetyltransferases P300/CBP)

Phenylpyrazine derivatives have emerged as inhibitors of various enzymes, indicating their potential as therapeutic agents targeting specific molecular pathways. Research has pointed towards their inhibitory action on enzymes such as alkaline phosphatase (ALP) and histone acetyltransferases (HATs).

Studies on compounds structurally related to this compound have demonstrated their potential as enzyme inhibitors. For example, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide were investigated as inhibitors of alkaline phosphatase. researchgate.net Furthermore, the combination of a pyrazole (B372694) and a thiazolidinone scaffold, which can be seen as related to the pyrazine core, has yielded potent alkaline phosphatase inhibitors. nih.gov That same study noted that pyrazole–thiazolidinone hybrids have also been investigated as histone acetyltransferase inhibitors. nih.gov

While direct enzymatic inhibition data for This compound itself is scarce in the reviewed literature, the activity of related phenylpyrazine structures suggests this is a promising avenue for future investigation. Other research has identified phenylpyrazine derivatives as inhibitors of different kinases, such as a cell-permeable phenylpyrazine derivative that acts as an ATR (Ataxia-Telangiectasia and Rad3-related) inhibitor and another that inhibits DYRK1A. sci-hub.sesigmaaldrich.com

Photosynthesis-Inhibiting Activity and Mechanisms

A significant body of research has been dedicated to evaluating N-phenylpyrazine-2-carboxamides as inhibitors of photosynthesis. mdpi.comsciforum.net The primary mechanism of action for these compounds is the inhibition of photosynthetic electron transport (PET) in Photosystem II (PS II), a critical protein complex in the thylakoid membranes of chloroplasts. nih.gov By binding to components of PS II, these inhibitors block the flow of electrons, thereby halting the process of oxygen evolution.

The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to decrease the rate of oxygen evolution by 50%. This activity is highly dependent on the physicochemical properties of the molecule, particularly its lipophilicity and the electronic effects of its substituents. researchgate.netsciforum.net

Studies have shown that:

Electron-withdrawing substituents on the phenyl ring generally enhance inhibitory activity. sciforum.net

Increased lipophilicity often correlates with higher potency, although an optimal balance is necessary. researchgate.netsciforum.net

Substitutions on the pyrazine ring also play a crucial role. The introduction of a chlorine atom at the 6-position and a tert-butyl group at the 5-position of the pyrazine ring, combined with a substituted phenyl ring, has led to some of the most potent inhibitors. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to be a highly effective PET inhibitor with an IC50 value of 43.0 µmol/L. researchgate.netnih.govnih.gov

While specific data for This compound was not found in the context of photosynthesis inhibition, the principles derived from SAR studies of numerous related anilides of pyrazine-2-carboxylic acid suggest that the 4-ethylphenyl substituent would contribute to the compound's lipophilicity, a key factor in this biological activity. chemicalpapers.commdpi.comsciforum.net

Table 4: Photosynthesis-Inhibiting Activity of N-Phenylpyrazine-2-carboxamide Derivatives

| Compound | Biological System/Assay | IC50 (µmol/L) | Source(s) |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Oxygen evolution rate (OER) in spinach chloroplasts | 43.0 | researchgate.netnih.gov |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | OER in spinach chloroplasts | 51.0 | mdpi.com |

| 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid | OER in spinach chloroplasts | 85.0 | sciforum.net |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | OER in spinach chloroplasts | 41.9 | mdpi.com |

Elucidation of Action Mechanisms in Photosynthetic Systems

There is no available scientific literature detailing the mechanism of action of this compound within photosynthetic systems. Research on other pyrazine-containing compounds, such as certain N-phenylpyrazine-2-carboxamides and 2,3-dicyanopyrazines, has shown that they can inhibit photosynthesis, often by targeting components of Photosystem II (PSII). researchgate.netmdpi.comucanr.edusemanticscholar.orgresearchgate.netresearchgate.netunl.eduumn.edulsuagcenter.com These compounds can interfere with the electron transport chain, a critical process for converting light energy into chemical energy. ucanr.eduunl.edulsuagcenter.com The primary site of action for many herbicidal inhibitors is the D1 protein within the PSII complex, where they can block the binding of plastoquinone, a key electron carrier. ucanr.eduunl.edulsuagcenter.com This disruption leads to a halt in CO2 fixation and the production of ATP and NADPH, ultimately causing oxidative stress and cell death. unl.edu However, without specific studies on this compound, it is impossible to ascertain if it shares these or any other mechanisms of action related to photosynthesis.

Development of Structure-Activity Relationship (SAR) Models for Biological Targets

Similarly, there are no published Structure-Activity Relationship (SAR) models for this compound related to any biological targets, including those within photosynthetic systems. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. semanticscholar.orgnih.gov For other classes of pyrazine derivatives, SAR studies have been conducted to optimize their herbicidal or other biological activities. semanticscholar.orgresearchgate.netnih.govtandfonline.comsciforum.net These studies typically explore how different substituents on the pyrazine and associated phenyl rings affect activity. For instance, in a series of 2,3-dicyano-5-substituted pyrazines, herbicidal activity was found to be related to the hydrophobic nature of the substituent at the 5-position of the pyrazine ring. tandfonline.com In the case of N-phenylpyrazine-2-carboxamides, the introduction of halogen atoms to the pyrazine or phenyl ring was found to have a positive effect on antimycobacterial activity. semanticscholar.orgnih.gov Without experimental data for this compound and its analogs, no such analysis can be performed.

Applications in Advanced Materials Science and Technology

Pyrazine (B50134) Derivatives as Components in Organic Electronic Materials

Pyrazine and its derivatives are increasingly recognized for their potential in organic electronic devices due to their favorable electrochemical and photophysical properties. rsc.org Their inherent electron-deficient character makes them excellent building blocks for creating materials with tailored charge transport capabilities. core.ac.uk By functionalizing the pyrazine core, researchers can fine-tune the electronic structure, leading to materials suitable for a range of applications, including solar cells and other semiconductor devices. rsc.orgrsc.org

In the pursuit of high-performance and stable perovskite solar cells (PSCs), the hole transport layer (HTL) plays a critical role in efficiently extracting and transporting positive charge carriers (holes) while preventing charge recombination. epa.govresearchgate.net Organic semiconductors are often preferred for HTLs due to their processability at low temperatures, but they can suffer from lower conductivity compared to inorganic counterparts. epa.govpku.edu.cn

Pyrazine-containing compounds have emerged as promising dopant-free HTL materials. rsc.org The electron-deficient pyrazine core, when integrated into a larger molecular structure, can enhance hole mobility and improve the charge transfer properties of the material. epa.govresearchgate.net For example, a molecule named PT-TPA, which uses a pyrazine core with triphenylamine (B166846) branches, was developed as an HTL material. epa.govpku.edu.cn This design resulted in a power conversion efficiency (PCE) of 17.52% in a p-i-n planar perovskite solar cell, a 15% improvement over a similar material without the pyrazine core. epa.govresearchgate.netpku.edu.cn The pyrazine unit was found to impart good crystallinity and improve the planar conjugation of the molecule's center, which is crucial for efficient charge transport. epa.govresearchgate.net

Similarly, a series of hole-transporting materials based on 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) (DPTP) demonstrated high hole mobilities (up to 8.57 × 10⁻⁴ cm² V⁻¹ S⁻¹) and led to PSCs with a PCE of 20.18%, showing excellent stability. acs.org The combination of pyrazine with other units like thiophene (B33073) and benzodithiophene in conjugated polymers has also proven to be a successful strategy for designing HTL backbones, achieving PCEs up to 17.5% and high operational stability. rsc.org

Table 1: Performance of Pyrazine-Based Hole Transport Materials in Perovskite Solar Cells

| Compound/Polymer | Core Structure | Key Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| PT-TPA | Pyrazine | Enhanced hole mobility and crystallinity | 17.52% | epa.govresearchgate.netpku.edu.cn |

| DPTP-4D | 2,3-diphenylthieno[3,4-b]pyrazine | High hole mobility (8.57 × 10⁻⁴ cm² V⁻¹ S⁻¹) | 20.18% | acs.org |

The charge transfer properties of pyrazine-based materials are fundamental to their function in electronic devices. epa.gov The pyrazine ring is a π-deficient heterocycle, making it an effective electron-withdrawing component in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures. core.ac.ukresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT), where electronic charge moves from the electron-donating part of the molecule to the electron-accepting pyrazine core upon excitation. core.ac.ukresearchgate.net

This ICT mechanism is central to the performance of pyrazine-based materials. researchgate.net For instance, in the PT-TPA molecule, the electron-deficient pyrazine core is combined with electron-donating triphenylamine units, which enhances the molecule's dipole moment and induces intermolecular charge transfer. epa.govpku.edu.cn This improved charge transfer capability is a key factor in the enhanced hole mobility observed in devices using this material. epa.govresearchgate.net

Studies on various D-A-D chromophores with pyrazine derivative cores have shown that fusing additional rings, such as benzene (B151609) or thiophene, onto the pyrazine unit can strengthen the ICT interactions. researchgate.net This structural modification leads to a bathochromic (red) shift in the material's absorption spectrum, indicating a more efficient charge transfer process. researchgate.netmdpi.com The ability to tune these ICT properties by modifying the molecular structure allows for the rational design of materials with optimized electronic characteristics for specific applications. nih.gov

Luminescent Materials Incorporating Pyrazine Moieties

Pyrazine derivatives are valuable components in the design of novel luminescent materials, finding use in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. core.ac.ukresearchgate.net Their utility stems from the ability of the electron-deficient pyrazine ring to participate in intramolecular charge transfer (ICT) processes when paired with electron-donating groups. nih.govfudan.edu.cn This ICT is often the origin of the material's luminescent properties. core.ac.ukresearchgate.net

Many organic luminescent materials suffer from aggregation-caused quenching (ACQ), where their light emission weakens in the solid state. fudan.edu.cn However, some pyrazine-based systems exhibit aggregation-induced emission (AIE), becoming more emissive in an aggregated or solid state. fudan.edu.cnrsc.org This property is highly desirable for creating efficient solid-state lighting and display technologies. rsc.org Furthermore, some pyrazine derivatives show piezofluorochromic (PFC) behavior, changing their emission color in response to mechanical pressure, which is a result of altering the ICT interactions through structural changes. nih.govfudan.edu.cn

Intramolecular charge transfer is a key photophysical process in donor-acceptor (D-A) type luminescent molecules, including those based on pyrazine. mdpi.comnih.govfudan.edu.cn In these systems, the pyrazine moiety acts as the electron-accepting core, while other parts of the molecule, such as triphenylamine units, serve as electron donors. nih.govfudan.edu.cn Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically located on the donor, to the lowest unoccupied molecular orbital (LUMO), usually centered on the acceptor. mdpi.com This charge redistribution creates a highly polar excited state, which is characteristic of ICT. core.ac.uk

The efficiency and energy of the ICT process, and thus the resulting luminescence, can be finely tuned. nih.gov Factors influencing the ICT include the electron-donating and -withdrawing strength of the respective molecular components and the solvent polarity. mdpi.combeilstein-journals.org For example, increasing the electron-withdrawing ability of the pyrazine-based acceptor by adding more nitrogen atoms can cause a red-shift in the emission spectra. mdpi.com Similarly, the fluorescence of these compounds often shows a bathochromic shift in more polar solvents, a phenomenon known as positive solvatochromism, which is a hallmark of an ICT-based emissive state. beilstein-journals.org

Table 2: Photoluminescent Properties of Donor-Acceptor-Donor (D-A-D) Pyrazine Luminophores

| Compound | Pristine Emission Max (nm) | Ground Emission Max (nm) | Key Property | Reference |

|---|---|---|---|---|

| C1 | - | - | Piezofluorochromic, "on-off-on" luminescence | nih.govfudan.edu.cn |

| C2 | 554 | 583 | Piezofluorochromic, Bathochromic shift | fudan.edu.cn |

Pyrazine-Based Heterocyclic Mesogens (Liquid Crystal Applications)

The incorporation of heterocyclic rings into molecular structures is a well-established strategy for designing new liquid crystal (LC) materials. jmchemsci.comjmchemsci.com Heteroatoms like nitrogen in a pyrazine ring can significantly alter the polarity, polarizability, and geometry of a molecule, which in turn influences the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures. uobaghdad.edu.iq

A number of studies have focused on synthesizing series of pyrazine-based esters and ethers to systematically investigate how structural changes affect their LC properties. grafiati.com These studies compare pyrazine-containing molecules to their analogous phenyl-based counterparts, often finding that the inclusion of the pyrazine ring leads to a greater tendency to form smectic phases. grafiati.com

Pyrazines in Sensor Development (e.g., Metal-Ion Sensing)

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to act as binding sites for metal ions. core.ac.ukresearchgate.net This property, combined with the tunable fluorescence of pyrazine derivatives, makes them excellent candidates for the development of chemosensors. researchgate.netrsc.org Fluorescent "turn-on" sensors are particularly valuable; they are typically weakly fluorescent on their own but exhibit a strong emission upon binding to a specific target analyte, such as a metal ion. researchgate.net

This sensing mechanism often relies on chelation-enhanced fluorescence (CHEF). researchgate.netmdpi.com In the absence of the target ion, the fluorescence of the sensor molecule is quenched, for example, through a photoinduced electron transfer (PET) process. researchgate.net When the sensor binds to the metal ion, this quenching pathway is inhibited, and the molecule's fluorescence is "turned on" or significantly enhanced. researchgate.netrsc.org

Pyrazine derivatives have been successfully designed as highly selective and sensitive fluorescent sensors for various metal ions. For example, a pyrazine-derived sensor bearing a furan (B31954) unit was developed for the detection of Al³⁺, showing a large fluorescence enhancement and a detection limit in the 10⁻⁷ mol/L range. researchgate.net Another novel sensor, a 3-(phenylsulfonyl)-pyrazine–pyridone compound, was created for detecting labile Zn²⁺ ions in biological systems, such as in apoptotic lung cancer cells. mdpi.com This sensor exhibited favorable properties, including a large fluorescence enhancement upon binding Zn²⁺, a long emission wavelength, and good cell membrane permeability. mdpi.com

Table 3: Pyrazine-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Ion | Sensing Mechanism | Key Observation | Reference |

|---|---|---|---|---|

| Pyrazine-furan derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence at 517 nm | researchgate.net |

| Pyrazine-derived hydrazone Schiff-base | Al³⁺ | Photoinduced Electron Transfer (PET) inhibition | Remarkable fluorescence enhancement at 488 nm | researchgate.net |

Future Research Directions and Concluding Remarks

Emerging Trends in Phenylpyrazine Research

Research into phenylpyrazine derivatives is increasingly focused on their potential applications in medicinal chemistry and materials science. A significant trend is the exploration of these compounds as scaffolds for the development of novel therapeutic agents. Pyrazine-containing molecules have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Future research will likely concentrate on synthesizing libraries of substituted phenylpyrazines, including variations of the ethylphenyl moiety, to screen for enhanced biological efficacy and to understand structure-activity relationships (SAR).

Another emerging area is the use of phenylpyrazines in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The aromatic nature of the pyrazine (B50134) and phenyl rings suggests that these compounds may possess interesting photophysical properties. Research is anticipated to move towards the synthesis and characterization of phenylpyrazine-based materials with tailored electronic and optical characteristics for applications in advanced technologies.

Advanced Synthetic Strategies for Complex Phenylpyrazine Scaffolds

The synthesis of unsymmetrically substituted pyrazines, such as 2-(4-Ethylphenyl)pyrazine, remains a topic of interest for synthetic organic chemists. While classical methods like the Staedel–Rugheimer and Gutknecht pyrazine syntheses provide foundational routes, there is a continuous drive to develop more efficient, selective, and sustainable synthetic methodologies.

Future synthetic strategies will likely focus on:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for the construction of carbon-carbon bonds. Advanced research will likely focus on the direct C-H arylation of the pyrazine ring to introduce the 4-ethylphenyl group, minimizing the need for pre-functionalized starting materials.

Flow chemistry: The use of continuous flow reactors for the synthesis of phenylpyrazines offers advantages in terms of safety, scalability, and reaction control. This technology is expected to be increasingly adopted for the production of these and other heterocyclic compounds.

Integration of Advanced Computational Methodologies in Molecular Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research. For phenylpyrazine derivatives, computational methods can provide valuable insights into their structure, properties, and potential applications, guiding experimental efforts and accelerating the discovery process.

Key areas for the integration of computational methodologies include:

Quantum chemical calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and related molecules. researchgate.net This includes the prediction of NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds.

Molecular docking and virtual screening: In the context of drug discovery, computational docking can be used to predict the binding affinity and mode of interaction of phenylpyrazine derivatives with biological targets. rsc.orgpdx.eduwikipedia.orgchemeo.com Virtual screening of large compound libraries can identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) studies: By analyzing the correlation between the structural features of a series of phenylpyrazine derivatives and their biological activity, QSAR models can be developed to predict the activity of new compounds and guide the design of more potent analogues. pdx.edu

Table 1: Predicted Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These values are illustrative and would require specific computational modeling for accurate prediction.

Exploration of Novel Applications for Phenylpyrazine Derivatives

Beyond the established areas of medicinal chemistry and materials science, the unique chemical structure of phenylpyrazines opens up possibilities for a range of novel applications. Future research is expected to explore these compounds in areas such as:

Agrochemicals: The pyrazine core is present in some herbicides and insecticides. researchgate.net Further investigation into the biological activity of phenylpyrazine derivatives against agricultural pests and weeds could lead to the development of new and more effective crop protection agents.

Flavor and Fragrance Chemistry: Pyrazines are well-known for their characteristic aromas and are found in many roasted and cooked foods. While the sensory properties of this compound are unknown, exploration of its organoleptic characteristics could be of interest to the flavor and fragrance industry.

Coordination Chemistry: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The properties of these materials are highly dependent on the nature of the organic linker, and the use of functionalized phenylpyrazines could lead to new materials with interesting catalytic, magnetic, or gas storage properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.